2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Overview
Description
2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is an organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a propan-2-yloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable phenyl derivative. One common method involves the use of 4-[(propan-2-yloxy)methyl]benzyl chloride as a starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dimethylformamide (DMF) and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as DMF or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(phenylmethyl)acetamide: Lacks the propan-2-yloxy methyl group, resulting in different chemical properties and reactivity.
N-(4-methoxybenzyl)-2-chloroacetamide: Contains a methoxy group instead of the propan-2-yloxy methyl group, affecting its solubility and biological activity.
Uniqueness
2-chloro-N-({4-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is unique due to the presence of the propan-2-yloxy methyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[[4-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-5-3-11(4-6-12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXBMSLTDKWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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